molecular formula C12H16ClN B2624325 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1893922-10-5

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2624325
CAS No.: 1893922-10-5
M. Wt: 209.72
InChI Key: GGWUNWWBZZVKPI-UHFFFAOYSA-N
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Description

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can yield fully saturated tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Amines, thiols, solvents like ethanol or methanol, reflux conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroquinoline
  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
  • 7-Chloro-2,2,4-trimethylquinoline

Comparison: 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chloro and trimethyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.

Biological Activity

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1893922-10-5) is a compound belonging to the class of tetrahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, anticancer properties, and other pharmacological effects.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 207.7 g/mol
  • IUPAC Name : 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
  • SMILES Notation : CC1=CC(C)(C)NC2=CC(Cl)=CC=C12

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield of the desired product. Recent studies have explored various synthetic pathways that integrate this compound into larger frameworks for enhanced biological activity.

Anticancer Activity

Recent research indicates that tetrahydroquinolines exhibit significant anticancer properties. A study evaluating various tetrahydroquinoline derivatives demonstrated that this compound has notable cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7<100Induces apoptosis via caspase activation
HepG2<100Cell cycle arrest at G2/M phase
A549<100Inhibition of anti-apoptotic proteins

In particular, the compound was shown to significantly increase the expression of pro-apoptotic proteins such as Bax and Caspase-3 while decreasing Bcl-2 levels in treated cells. This suggests a mechanism where the compound promotes apoptosis selectively in cancer cells while sparing normal cells .

Neuropharmacological Effects

Beyond its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been noted for potential cholinesterase inhibition which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on MCF-7 Cells :
    • Treatment with the compound led to an increase in G1 phase cell population from 46.91% to 54.41%, indicating a cell cycle arrest.
    • Apoptosis was assessed using flow cytometry showing a significant increase from 0.6% to 20.6% compared to untreated controls .
  • HepG2 and A549 Cells :
    • The compound induced a G2/M phase arrest in HepG2 cells with a notable increase in cellular apoptosis markers.
    • In A549 cells, it showed moderate efficacy but was less effective than in MCF-7 cells .

Properties

IUPAC Name

7-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWUNWWBZZVKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893922-10-5
Record name 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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